molecular formula C13H8N2O4 B1436485 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid CAS No. 117457-10-0

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

Cat. No.: B1436485
CAS No.: 117457-10-0
M. Wt: 256.21 g/mol
InChI Key: YOGGRRVXPTXMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid is a useful research compound. Its molecular formula is C13H8N2O4 and its molecular weight is 256.21 g/mol. The purity is usually 95%.
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Biological Activity

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid, known by its CAS number 117457-10-0, is a compound with notable biological activity primarily studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C13H8N2O4
  • Molecular Weight : 256.21 g/mol
  • Density : 1.536 g/cm³ (predicted)
  • Melting Point : 187-189 °C
  • pKa : 3.76 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that it may exert its effects through:

  • Inhibition of Tumor Growth : Similar compounds have shown the ability to inhibit growth in cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, related compounds like CDDO have been documented to down-regulate critical survival pathways involving cyclin D1 and survivin in pancreatic cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis. This mechanism has been observed with structurally similar compounds that activate ROS pathways .
  • Transcription Factor Modulation : The activity may involve the modulation of specificity protein (Sp) transcription factors, which are crucial for regulating gene expression related to cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in pancreatic cancer cells
Antiangiogenic EffectsInhibits vascular endothelial growth factor (VEGF)
ROS InductionCauses mitochondrial dysfunction

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound, CDDO-Me, which shares structural similarities with this compound. It was found to significantly inhibit tumor growth in an orthotopic pancreatic cancer model at a dosage of 7.5 mg/kg/day. The study highlighted the down-regulation of Sp transcription factors as a key mechanism behind the observed anticancer effects .

Case Study 2: Mechanism Exploration

Further investigations into the mechanisms revealed that treatment with CDDO and its derivatives resulted in increased levels of ROS and decreased mitochondrial membrane potential in treated cells. This suggests a potential pathway for inducing cell death through oxidative stress mechanisms .

Properties

IUPAC Name

2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c14-5-9(15-6-10(16)17)11-12(18)7-3-1-2-4-8(7)13(11)19/h1-4,18H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGGRRVXPTXMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 2
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 3
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 4
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 5
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 6
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.